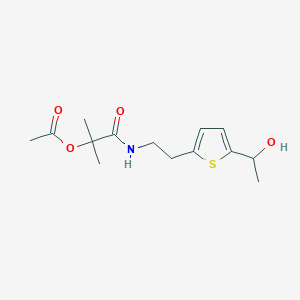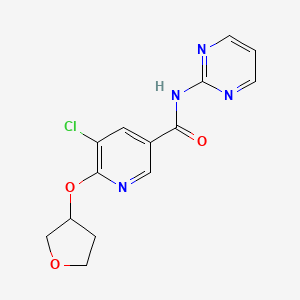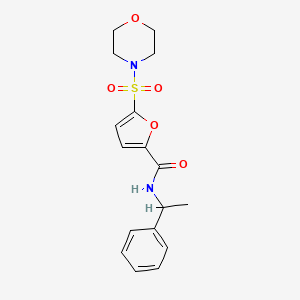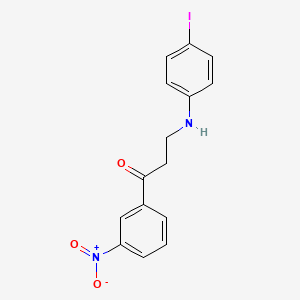![molecular formula C19H15NO B2941648 2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one CAS No. 1164562-06-4](/img/structure/B2941648.png)
2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one, also known as PDC-109, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the carbazole family of compounds, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Wissenschaftliche Forschungsanwendungen
Optical Properties and Fluorescence Quenching
One significant application of carbazole derivatives is in the study of their optical properties and fluorescence quenching mechanisms. For instance, carbazole-containing push-pull chromophores have been examined for their solvatochromic properties, fluorescence quantum yield, and interaction with micelles and silver nanoparticles (AgNPs). These findings highlight their potential as probes for studying micellar environments and as components in optical sensors and devices due to their notable solubilization and quenching characteristics (Asiri et al., 2017).
Electronic and Photophysical Properties for OLED Materials
Carbazole derivatives also play a crucial role in the development of organic light-emitting diodes (OLEDs). Their electronic and photophysical properties make them suitable for use in OLEDs, offering insights into charge-transfer abilities, blue-light emission, and low energy barriers for charge injection. These characteristics are critical for enhancing OLED performance, showcasing their utility in advancing display and lighting technologies (Ouyang & Zeng, 2010).
Host Materials for Phosphorescent Light-Emitting Diodes
Carbazole derivatives are investigated as host materials in phosphorescent light-emitting diodes (PhOLEDs). Their ability to support high brightness, efficiency, and quantum efficiency in PhOLEDs demonstrates their value in improving device performance. The research into carbazole-based host materials provides a pathway for developing more efficient and durable PhOLEDs, contributing to the advancement of next-generation display technologies (Chang et al., 2018).
Photocatalytic Applications
The photocatalytic properties of carbazole derivatives are explored through the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials demonstrate potential in environmental remediation, such as the degradation of pollutants in water. The structural and photocatalytic diversity induced by carbazole-based ligands in these MOFs and polymers underscores their applicability in addressing environmental challenges (Cheng et al., 2015).
Electroluminescent Materials Development
The synthesis and characterization of carbazole derivatives for potential application in electroluminescent layers highlight their significance in material science. Investigating their luminescent properties in different media provides insights into designing more efficient electroluminescent materials, paving the way for advancements in electronic and photonic devices (Dobrikov et al., 2011).
Eigenschaften
IUPAC Name |
(2Z)-2-benzylidene-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-19-14(12-13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-17(15)20-18(16)19/h1-9,12,20H,10-11H2/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUHEMJWSFFFOR-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=CC=C3)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C\C3=CC=CC=C3)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)
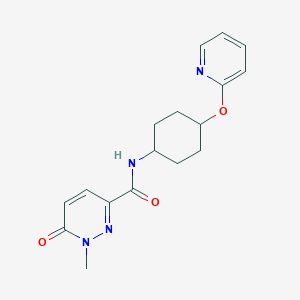
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)


![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2941577.png)
![1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941578.png)
![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2941580.png)
![N-(4-fluorophenyl)-2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941583.png)
